molecular formula C7H6NaO3+ B1681046 Sodium salicylate CAS No. 54-21-7

Sodium salicylate

Cat. No. B1681046
CAS RN: 54-21-7
M. Wt: 160.1 g/mol
InChI Key: ABBQHOQBGMUPJH-UHFFFAOYSA-M
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Patent
US07544831B2

Procedure details

Acetyl salicylic acid is commercially synthesized by Kolbe-Schmidt reaction which is a multi-step process. In this process, phenol is treated with a sodium base generating sodium phenoxide, which is then reacted with carbon dioxide under high temperature (125° C.) and pressure (100 atmosphere) to yield sodium salicylate, which on acidification yields salicylic acid. Salicylic acid is then acetylated with acetic anhydride to prepare acetyl salicylic acid. Existing process of the synthesis of acetyl salicylic acid is an acid catalyzed esterification reaction by the acetylation of the salicylic acid with acetic anhydride using conventional liquid acids, namely, conc. H2SO4 or conc. H3PO4 at the temperature of 80-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=O)C.C1(O)C=CC=CC=1.[Na].[O-]C1C=CC=CC=1.[Na+:29].C(=O)=O>>[C:7]([O-:9])(=[O:8])[C:6]1[C:5](=[CH:13][CH:12]=[CH:11][CH:10]=1)[OH:4].[Na+:29] |f:3.4,6.7,^1:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.